

An In-depth Technical Guide on 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-(2-Chlorophenyl)propan-1-ol**, a halogenated aromatic alcohol. While a seminal "discovery" paper detailing its initial synthesis and characterization is not readily available in the public domain, this guide consolidates the existing chemical, physical, and safety data. It presents a representative synthetic protocol adapted from methodologies for structurally similar compounds. The guide also summarizes the current, albeit limited, understanding of its biological role, primarily as a synthetic intermediate. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Introduction

3-(2-Chlorophenyl)propan-1-ol is a substituted aromatic alcohol that has found utility as a building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanol chain, makes it a versatile intermediate for the preparation of more complex molecules, including potential pharmaceutical agents. The presence of the chlorine atom on the phenyl ring can significantly influence the reactivity and biological activity of its derivatives. This guide aims to provide a detailed summary of the known properties and a plausible synthetic route for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(2-Chlorophenyl)propan-1-ol** are summarized below. This data is compiled from various chemical databases and supplier information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
IUPAC Name	3-(2-chlorophenyl)propan-1-ol
CAS Number	6282-87-7
Molecular Formula	C ₉ H ₁₁ ClO
Molecular Weight	170.64 g/mol
Canonical SMILES	C1=CC=C(C(=C1)CCCO)Cl
InChIKey	RROVHEOLZYPASG-UHFFFAOYSA-N

Table 2: Physical and Spectroscopic Data

Property	Value
Physical Form	Liquid
Boiling Point	87-88 °C at 0.2 mmHg
Density	1.151 g/cm ³
Refractive Index	1.545
Flash Point	117.5 °C
Solubility	Information not widely available
¹ H NMR	Predicted spectra available in databases
¹³ C NMR	Predicted spectra available in databases
Mass Spectrometry	Monoisotopic Mass: 170.0498427 Da

Synthesis of 3-(2-Chlorophenyl)propan-1-ol

While the original publication detailing the first synthesis of **3-(2-Chlorophenyl)propan-1-ol** is not readily identifiable, a general and plausible synthetic route involves the reduction of a corresponding carbonyl compound. A representative protocol, adapted from procedures for similar chemical transformations, is described below.[1][6][7]

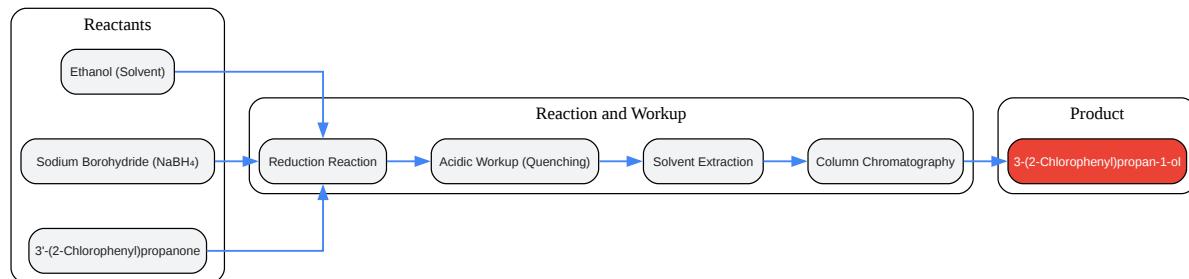
Representative Experimental Protocol: Reduction of 3'-(2-Chlorophenyl)propanone

This protocol describes a method for the synthesis of **3-(2-Chlorophenyl)propan-1-ol** via the reduction of 3'-(2-Chlorophenyl)propanone.

Materials:

- 3'-(2-Chlorophenyl)propanone
- Sodium borohydride (NaBH₄)
- Ethanol (95%)
- n-Hexane
- Activated carbon
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel

- Rotary evaporator


Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-(2-Chlorophenyl)propanone in 95% ethanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (NaBH_4) to the cooled solution in portions.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- To the aqueous residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-(2-Chlorophenyl)propan-1-ol** can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Yield and Characterization:

- Typical yields for similar reductions are often high, in the range of 80-95%.[\[1\]](#)
- The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **3-(2-Chlorophenyl)propan-1-ol**.

Biological Activity and Signaling Pathways

There is a notable lack of specific research in publicly accessible databases and literature concerning the biological activity or the specific signaling pathways modulated by **3-(2-Chlorophenyl)propan-1-ol** itself. Its primary role in the scientific literature appears to be that of a chemical intermediate in the synthesis of more complex molecules that may have biological relevance.

For instance, structurally related chlorophenyl-alcohols are precursors in the synthesis of various pharmaceutical agents. The chloro-substitution pattern on the phenyl ring is a common feature in many drugs, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the absence of direct studies on its biological effects, no signaling pathway diagrams can be provided at this time. Researchers interested in the potential biological profile of this compound would need to conduct initial screenings in relevant assays.

Safety Information

Based on available safety data sheets, **3-(2-Chlorophenyl)propan-1-ol** is considered to have the following hazards:[4]

Table 3: GHS Hazard Statements

Hazard Code	Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conclusion

3-(2-Chlorophenyl)propan-1-ol is a readily synthesizable chemical intermediate with well-defined physical and chemical properties. While its own biological activity has not been extensively studied, its structural motifs are relevant to medicinal chemistry and drug design. This guide provides a foundational understanding of this compound, compiling the available data to support its use in further research and development activities. Future investigations could focus on exploring its potential biological effects to uncover any novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108383703B - 3' -chlorophenylpropanol synthesis process - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]
- 4. 3-(2-Chlorophenyl)-propan-1-ol | C9H11ClO | CID 221970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(2-chlorophenyl)-propan-1-ol (C9H11ClO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-(2-Chlorophenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361494#discovery-of-3-2-chlorophenyl-propan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com